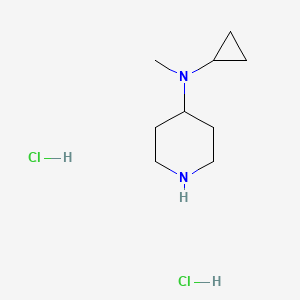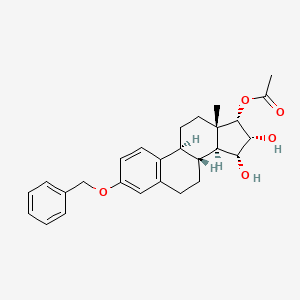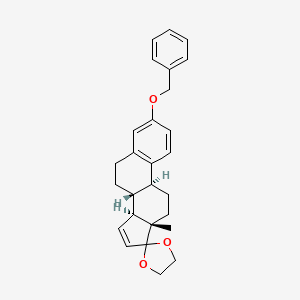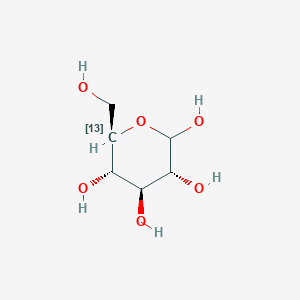
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(dichlorophosphino)ferrocene is an organometallic compound with the molecular formula C10H8Cl4FeP2. It is a derivative of ferrocene, where two dichlorophosphino groups are attached to the cyclopentadienyl rings. This compound is known for its application as a ligand in various catalytic reactions, particularly in cross-coupling reactions .
Mechanism of Action
Target of Action
1,1’-Bis(dichlorophosphino)ferrocene is primarily used as a ligand in various catalytic systems . Its main targets are the catalytic reactions it participates in, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Mode of Action
The compound interacts with its targets by facilitating the coupling reactions . It acts as a ligand, binding to the metal center of the catalyst and influencing the reactivity of the catalyst .
Biochemical Pathways
The compound is involved in various catalytic pathways that lead to the formation of different organic compounds. These pathways include the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The downstream effects of these pathways are the formation of various organic compounds used in different applications.
Result of Action
The result of the action of 1,1’-Bis(dichlorophosphino)ferrocene is the facilitation of various coupling reactions. This leads to the formation of different organic compounds, including those used in the manufacture of functional macromolecules, tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics .
Action Environment
The action, efficacy, and stability of 1,1’-Bis(dichlorophosphino)ferrocene are influenced by various environmental factors. For instance, it is known to react with water , indicating that the presence of moisture could affect its stability and efficacy. Therefore, it is recommended to store it away from water/moisture, strong bases, and oxidizing agents .
Biochemical Analysis
Biochemical Properties
1,1’-Bis(dichlorophosphino)ferrocene plays a crucial role in biochemical reactions, particularly in the synthesis of ferrocene-based bidentate phosphonite ligands. These ligands are essential for rhodium(I)-catalyzed enantioselective hydroformylation, a process that produces aldehydes from alkenes. The compound interacts with enzymes and proteins involved in these catalytic processes, forming stable complexes that facilitate the desired chemical transformations. The nature of these interactions is primarily based on the coordination of the dichlorophosphino groups to the metal centers, enhancing the reactivity and selectivity of the catalytic system .
Cellular Effects
The effects of 1,1’-Bis(dichlorophosphino)ferrocene on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that the compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with metal ions can affect the activity of metalloproteins, which play critical roles in cellular metabolism and signaling. Additionally, the compound’s ability to form stable complexes with transition metals may impact cellular redox states and oxidative stress responses .
Molecular Mechanism
At the molecular level, 1,1’-Bis(dichlorophosphino)ferrocene exerts its effects through binding interactions with biomolecules, particularly metal ions and metalloproteins. The dichlorophosphino groups coordinate with metal centers, forming stable complexes that can either inhibit or activate enzymatic activity. This coordination can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. The compound’s ability to influence redox states also plays a role in its molecular mechanism, as it can alter the balance between oxidized and reduced forms of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Bis(dichlorophosphino)ferrocene can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability. Over time, exposure to air and moisture can lead to the degradation of the dichlorophosphino groups, reducing the compound’s effectiveness in catalytic reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and redox balance .
Dosage Effects in Animal Models
The effects of 1,1’-Bis(dichlorophosphino)ferrocene vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve the efficiency of biochemical reactions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular metabolism. Threshold effects have been observed, where a specific dosage range is required to achieve the desired catalytic activity without causing adverse effects. Toxicity studies have indicated that prolonged exposure to high doses can lead to significant cellular damage and impaired organ function .
Metabolic Pathways
1,1’-Bis(dichlorophosphino)ferrocene is involved in several metabolic pathways, primarily those related to its role as a ligand in catalytic reactions. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with rhodium(I) in hydroformylation reactions can affect the production of aldehydes and other metabolites. The compound’s ability to modulate redox states also plays a role in its metabolic effects, as it can influence the balance between oxidized and reduced forms of metabolites .
Transport and Distribution
Within cells and tissues, 1,1’-Bis(dichlorophosphino)ferrocene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its catalytic effects. The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported to different cellular locations. The compound’s accumulation in specific tissues can impact its overall effectiveness and potential toxicity .
Subcellular Localization
The subcellular localization of 1,1’-Bis(dichlorophosphino)ferrocene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be directed to mitochondria, where it can influence oxidative phosphorylation and redox balance. Its localization to the nucleus can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The compound’s ability to form stable complexes with metal ions also plays a role in its subcellular localization, as these complexes can be targeted to specific organelles .
Preparation Methods
The synthesis of 1,1’-bis(dichlorophosphino)ferrocene typically involves the reaction of ferrocene with phosphorus trichloride in the presence of a base. The general synthetic route can be summarized as follows:
Reaction of Ferrocene with Phosphorus Trichloride: Ferrocene is reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. This reaction results in the formation of 1,1’-bis(dichlorophosphino)ferrocene.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-Bis(dichlorophosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Coordination: As a ligand, it coordinates with transition metals to form complexes.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. Major products formed from these reactions include phosphine oxides and substituted ferrocene derivatives .
Scientific Research Applications
1,1’-Bis(dichlorophosphino)ferrocene has a wide range of applications in scientific research:
Catalysis: It is used as a ligand in various catalytic systems, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions
Coordination Chemistry: It serves as a catalyst for the synthesis of oligonuclear heterometallic complexes.
Comparison with Similar Compounds
1,1’-Bis(dichlorophosphino)ferrocene can be compared with other similar compounds such as:
1,1’-Bis(diphenylphosphino)ferrocene: This compound has diphenylphosphino groups instead of dichlorophosphino groups.
1,1’-Bis(dichlorophosphino)methylferrocene: This compound has methyl groups attached to the phosphino groups, which can influence its reactivity and coordination behavior.
The uniqueness of 1,1’-bis(dichlorophosphino)ferrocene lies in its specific electronic and steric properties conferred by the dichlorophosphino groups, making it suitable for a wide range of catalytic applications .
Properties
CAS No. |
142691-70-1 |
|---|---|
Molecular Formula |
C10H8Cl4FeP2 10* |
Molecular Weight |
387.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)







![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

